

"3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid" solubility and stability

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Compound of Interest

Compound Name: 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

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An In-depth Technical Guide to the Solubility and Stability of **3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid**

Introduction

The benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The therapeutic efficacy of any compound derived from this scaffold is fundamentally governed by its physicochemical properties.[3] This guide focuses on a specific derivative, **3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid** (CAS: 71977-76-9, Molecular Formula: C₁₁H₁₁NO₄, Molecular Weight: 221.21 g/mol), providing a comprehensive framework for characterizing its solubility and stability—two critical parameters for successful drug development.[4][5][6]

Understanding these core attributes is not merely an academic exercise; it is a prerequisite for advancing a molecule from the laboratory to the clinic. Solubility dictates a drug's bioavailability and formulation possibilities, while stability determines its shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.[7][8] This document will provide researchers, scientists, and drug development professionals with the theoretical underpinnings and detailed experimental protocols necessary to thoroughly evaluate this promising compound.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability.^[9] For **3-(5-Methyl-2-oxo-benzoxazol-3-yl)-propionic acid**, the presence of a carboxylic acid moiety suggests that its solubility will be highly dependent on the pH of the surrounding medium.

Theoretical Considerations and Experimental Design

The propionic acid side chain is expected to be protonated at low pH, rendering the molecule less polar and likely limiting its aqueous solubility. Conversely, at higher pH values, the deprotonation of the carboxylic acid to form a carboxylate salt will increase its polarity and is expected to enhance its solubility in aqueous media. The benzoxazolone core itself is a lipophilic fragment, which will influence its solubility in organic solvents.^[2]

A systematic solubility assessment should, therefore, investigate a range of pH conditions and a panel of pharmaceutically relevant solvents. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.^{[9][10]}

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of **3-(5-Methyl-2-oxo-benzoxazol-3-yl)-propionic acid** in various media.

1. Preparation of Media:

- Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8 and 7.4) to mimic physiological conditions.^[11]
- Select a range of organic solvents with varying polarities (e.g., ethanol, propylene glycol, DMSO) that are relevant for formulation development.^[12]

2. Sample Preparation and Equilibration:

- Add an excess amount of the compound to vials containing a fixed volume of each selected medium. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

- Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.^[9] Time to equilibrium should be established by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the dissolved compound remains constant.^[11]

3. Sample Analysis:

- After equilibration, allow the vials to stand to let the undissolved solid settle.
- Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
- Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4. Data Reporting:

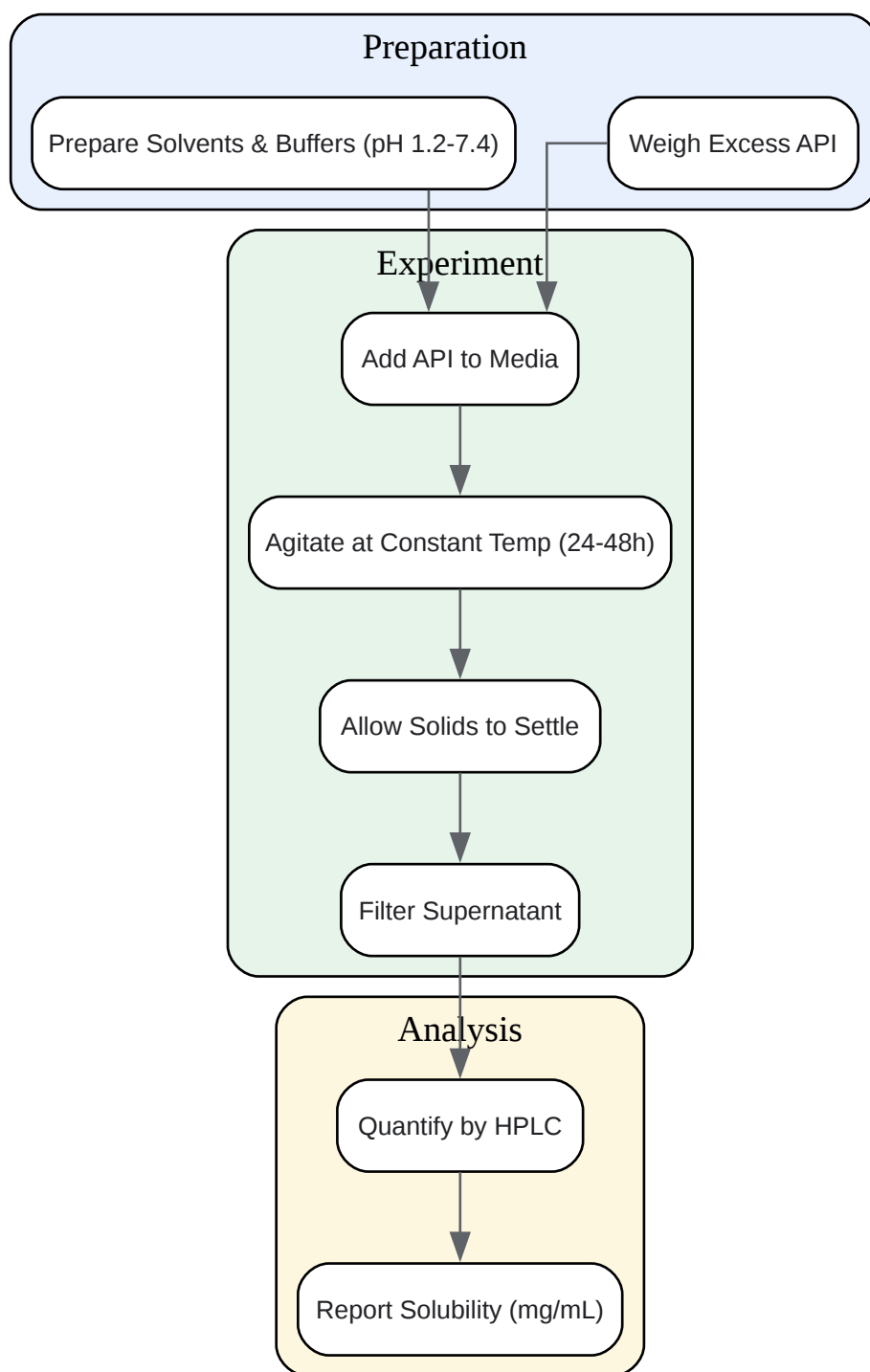
- Express the solubility in mg/mL. The experiment should be performed in triplicate for each condition, and the results should be reported as the mean ± standard deviation.^[11]

Data Presentation: Predicted Solubility Profile

The following table summarizes the expected solubility profile for **3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid** based on its chemical structure.

Solvent/Medium	pH	Expected Solubility Category	Rationale
0.1 N HCl	1.2	Low	The carboxylic acid is protonated, reducing aqueous solubility.
Acetate Buffer	4.5	Moderate	Partial ionization of the carboxylic acid increases solubility.
Phosphate Buffer	6.8	High	The carboxylic acid is predominantly in its ionized carboxylate form.
Phosphate Buffer	7.4	High	The carboxylic acid is fully ionized, maximizing aqueous solubility.
Water	~7.0	Moderate to High	Dependent on the pKa of the compound.
Ethanol	N/A	High	Good solubility is expected due to the polarity of the solvent.
Propylene Glycol	N/A	Moderate	A common co-solvent in pharmaceutical formulations.
DMSO	N/A	Very High	A highly polar aprotic solvent capable of dissolving a wide range of compounds.

Visualization: Solubility Determination Workflow



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Caption: Workflow for determining equilibrium solubility.

Part 2: Rigorous Stability Assessment

Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.^{[13][14]} The International Council for Harmonisation (ICH) provides comprehensive guidelines for conducting these studies.^{[15][16]}

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.^{[8][17]} These studies are also crucial for developing and validating stability-indicating analytical methods.^[18] A target degradation of 5-20% is generally considered optimal.^{[19][20]}

Experimental Protocol: Forced Degradation Studies

The following protocols outline the conditions for subjecting **3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid** to various stress conditions.

1. Hydrolytic Degradation:

- Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C).
- Basic Conditions: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80°C).
- Neutral Conditions: Dissolve the compound in purified water and heat at a controlled temperature (e.g., 60-80°C).
- Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.

2. Oxidative Degradation:

- Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.
- Sampling: Monitor the reaction over time (e.g., at 0, 2, 4, 8, 24 hours) and analyze the samples by HPLC.

3. Photolytic Degradation:

- Expose a solid sample of the compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[\[21\]](#)
- A control sample should be protected from light to serve as a comparator.
- Analysis: After exposure, analyze both the exposed and control samples by HPLC.

4. Thermal Degradation:

- Expose a solid sample of the compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).[\[21\]](#)
- Analysis: Analyze the sample at various time points to assess the extent of degradation.

Data Presentation: Summary of Forced Degradation Conditions

Stress Condition	Reagents and Conditions	Purpose
Acid Hydrolysis	0.1 N HCl, 60-80°C	To assess susceptibility to degradation in an acidic environment.
Base Hydrolysis	0.1 N NaOH, 60-80°C	To evaluate stability in an alkaline environment. The ester-like linkage in the oxazolone ring may be susceptible.
Neutral Hydrolysis	Water, 60-80°C	To determine the rate of hydrolysis in the absence of acid or base catalysis.
Oxidation	3% H ₂ O ₂ , Room Temperature	To identify if the molecule is prone to oxidative degradation.
Photolysis	ICH Q1B compliant light source	To assess light sensitivity and the need for light-protective packaging.
Thermal Stress	Solid state, elevated temperatures	To evaluate the intrinsic thermal stability of the compound.

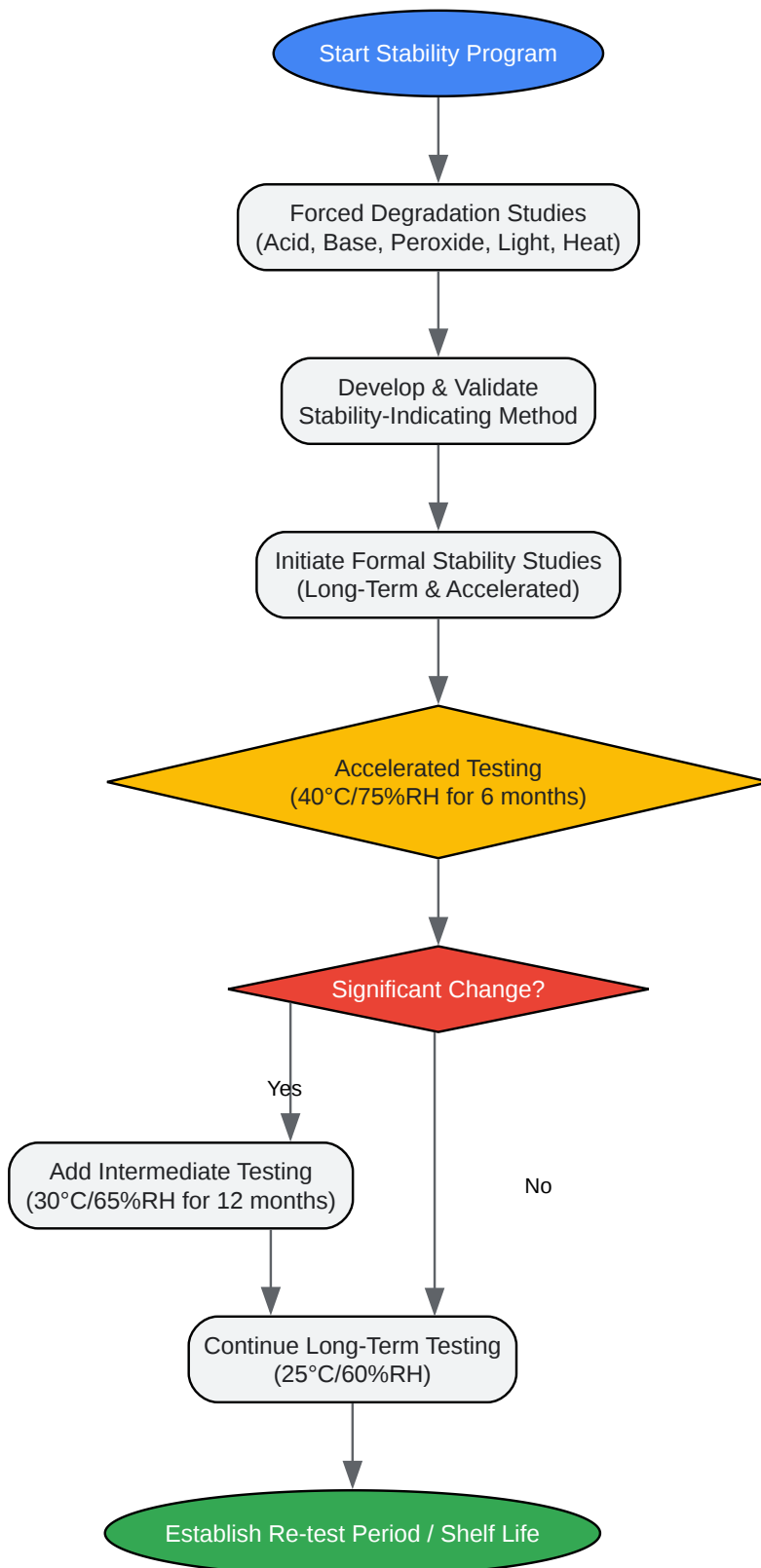
Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.^[21] These studies are performed under controlled storage conditions as defined by ICH guidelines.^[15]

- Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
- Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) for appearance, assay, and degradation products.^[15]

Visualization: Stability Testing Decision Logic



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Caption: Decision workflow for a typical stability program.

Conclusion and Forward Outlook

This guide provides a robust scientific and methodological framework for the comprehensive evaluation of the solubility and stability of **3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid**. By systematically applying the described protocols, researchers can generate the critical data required to understand the compound's physicochemical behavior. This knowledge is indispensable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential therapeutic product derived from this promising molecule. The principles and procedures outlined herein are grounded in established scientific practices and regulatory expectations, providing a clear and reliable path forward in the drug development process.

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